molecular formula C33H36N2O8 B8265674 3-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)(2,4-DIMETHOXYBENZYL)AMINO)-1-(TERT-BUTOXYCARBONYL)AZETIDINE-3-CARBOXYLIC ACID

3-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)(2,4-DIMETHOXYBENZYL)AMINO)-1-(TERT-BUTOXYCARBONYL)AZETIDINE-3-CARBOXYLIC ACID

Cat. No.: B8265674
M. Wt: 588.6 g/mol
InChI Key: PZWWCBHTKYPKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)(2,4-DIMETHOXYBENZYL)AMINO)-1-(TERT-BUTOXYCARBONYL)AZETIDINE-3-CARBOXYLIC ACID” is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)(2,4-DIMETHOXYBENZYL)AMINO)-1-(TERT-BUTOXYCARBONYL)AZETIDINE-3-CARBOXYLIC ACID” typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common synthetic routes may include:

    Protection of Amino Groups: Using tert-butoxycarbonyl (Boc) groups to protect amino functionalities.

    Coupling Reactions: Employing reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for peptide bond formation.

    Deprotection: Removing protecting groups under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“3-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)(2,4-DIMETHOXYBENZYL)AMINO)-1-(TERT-BUTOXYCARBONYL)AZETIDINE-3-CARBOXYLIC ACID” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions at reactive sites.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions may include the use of strong acids or bases, and solvents like dichloromethane (DCM) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

Biology

In biological research, it may serve as a probe or inhibitor in enzymatic studies, helping to elucidate biochemical pathways.

Medicine

Potential medical applications include its use as a precursor for drug development, particularly in the design of novel therapeutic agents.

Industry

In industrial settings, this compound could be utilized in the production of specialty chemicals, materials science, and nanotechnology.

Mechanism of Action

The mechanism by which “3-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)(2,4-DIMETHOXYBENZYL)AMINO)-1-(TERT-BUTOXYCARBONYL)AZETIDINE-3-CARBOXYLIC ACID” exerts its effects depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • **3-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-1-(TERT-BUTOXYCARBONYL)AZETIDINE-3-CARBOXYLIC ACID
  • **3-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)(2,4-DIMETHOXYBENZYL)AMINO)-1-AZETIDINE-3-CARBOXYLIC ACID

Uniqueness

The uniqueness of “3-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)(2,4-DIMETHOXYBENZYL)AMINO)-1-(TERT-BUTOXYCARBONYL)AZETIDINE-3-CARBOXYLIC ACID” lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N2O8/c1-32(2,3)43-30(38)34-19-33(20-34,29(36)37)35(17-21-14-15-22(40-4)16-28(21)41-5)31(39)42-18-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-16,27H,17-20H2,1-5H3,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWWCBHTKYPKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)N(CC2=C(C=C(C=C2)OC)OC)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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